molecular formula C14H17N5OS B279853 N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B279853
M. Wt: 303.39 g/mol
InChI Key: IMZAVFFZNXMBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMH belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. This compound has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide is not fully understood. However, it has been proposed that this compound exerts its biological activity through the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. Additionally, this compound has been shown to modulate the immune system by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also limitations to its use in lab experiments. This compound is not very soluble in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and its derivatives. Additionally, this compound and its derivatives could be further studied for their potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Conclusion
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities. Its potential therapeutic applications make it an attractive target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide involves the reaction of N-benzylhydrazinecarbothioamide with 3-methyl-1H-pyrazole-1-carboxaldehyde. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Properties

Molecular Formula

C14H17N5OS

Molecular Weight

303.39 g/mol

IUPAC Name

1-benzyl-3-[[2-(3-methylpyrazol-1-yl)acetyl]amino]thiourea

InChI

InChI=1S/C14H17N5OS/c1-11-7-8-19(18-11)10-13(20)16-17-14(21)15-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,20)(H2,15,17,21)

InChI Key

IMZAVFFZNXMBCG-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)CC(=O)NNC(=S)NCC2=CC=CC=C2

Canonical SMILES

CC1=NN(C=C1)CC(=O)NNC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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